

A Comprehensive Spectroscopic and Methodological Guide to 2-Hydroxy-3-methoxychalcone

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxychalcone

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Hydroxy-3-methoxychalcone**, a flavonoid compound of interest to researchers in drug discovery and materials science. This document outlines the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of the molecule, along with detailed experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for **2-Hydroxy-3-methoxychalcone**, identified by its IUPAC name (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, are summarized below. These data are crucial for the structural elucidation and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data for **2-Hydroxy-3-methoxychalcone**[1]



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
11.3	S	-	-OH
7.9	d	7.7	Aromatic CH
7.8	d	15.6	β-СН
7.6	d	15.6	α-СН
7.3–7.4	m	-	5H, Aromatic CH
7.2	S	-	Aromatic CH
6.94	d	7.8	Aromatic CH
3.7	S	-	-OCH₃

Solvent: acetone-d6

Table 2: ¹³C NMR Spectroscopic Data for **2-Hydroxy-3-methoxychalcone**[1]



Chemical Shift (δ) ppm	Assignment
194.9	C=O
160.8	C-O (phenol)
159.7	C-O (methoxy)
144.7	=CH (β-carbon)
136.2	Aromatic CH
135.7	Quaternary C
129.3	Aromatic CH
128.8	Aromatic CH
121.1	Aromatic CH
120.1	=CH (α-carbon)
119.3	Quaternary C
117.6	Aromatic CH
117.4	Aromatic CH
115.7	Aromatic CH
112.8	Aromatic CH
55.1	-OCH₃

Solvent: acetone-d₆

Table 3: Mass Spectrometry Data for **2-Hydroxy-3-methoxychalcone**

m/z Value	lon
255.1016	[M+H]+
253.087	[M-H] ⁻



Table 4: Characteristic Infrared Absorption Bands for 2-Hydroxy-3-methoxychalcone

Wavenumber (cm ⁻¹)	Assignment
3200-3500	O-H stretch (phenolic)
3010-3080	C-H stretch (aromatic and vinylic)
1630-1650	C=O stretch (α,β-unsaturated ketone)
1570-1600	C=C stretch (aromatic and vinylic)
1200-1300	C-O stretch (aryl ether)
1000-1100	C-O stretch (methoxy)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **2-Hydroxy-3-methoxychalcone**.

2.1 Synthesis Protocol

The synthesis of **2-Hydroxy-3-methoxychalcone** can be achieved via a Claisen-Schmidt condensation reaction.[2]

- Reaction Setup: To a solution of 2-hydroxyacetophenone (1.36 g, 10 mmol) in ethanol (10 ml), add 0.1 ml of piperidine, which acts as a catalyst. Stir the mixture at room temperature for 30 minutes.
- Addition of Aldehyde: To the vigorously stirred reaction mixture, add 3-methoxybenzaldehyde (1.36 g, 10 mmol).
- Reaction Progression: Allow the reaction to proceed overnight at room temperature.
- Isolation and Purification: The precipitated product is collected by filtration. Recrystallization from an ethanol/water (1:1) solution yields the purified **2-Hydroxy-3-methoxychalcone**.

2.2 NMR Spectroscopy



- Sample Preparation: A sample of **2-Hydroxy-3-methoxychalcone** is dissolved in a deuterated solvent, such as acetone-d₆, in a standard NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.[1]
- Data Processing: The obtained free induction decay (FID) is processed using appropriate software to perform Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

2.3 Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
- Ionization: Electrospray ionization (ESI) is a common technique used for chalcones, and spectra can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
- Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

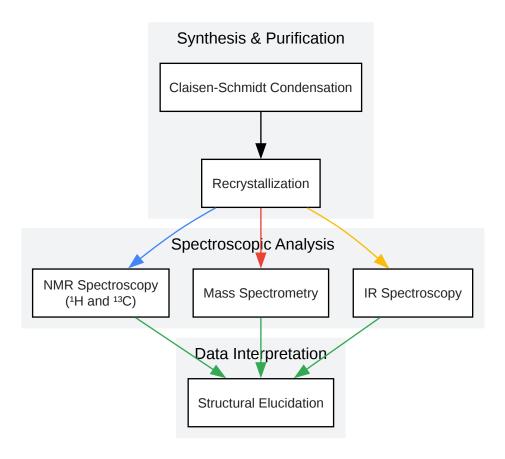
2.4 Infrared (IR) Spectroscopy

- Sample Preparation: The solid sample of **2-Hydroxy-3-methoxychalcone** is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of a signaling pathway that could be modulated by a chalcone derivative.

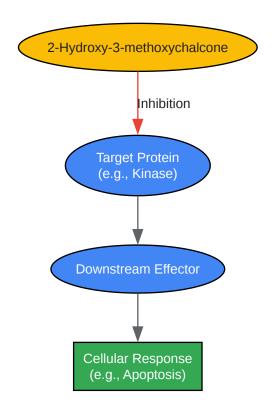




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Caption: General workflow for the synthesis and spectroscopic analysis of **2-Hydroxy-3-methoxychalcone**.





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Caption: Conceptual diagram of a signaling pathway potentially modulated by **2-Hydroxy-3-methoxychalcone**.

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References

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